Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl phosphate

Description

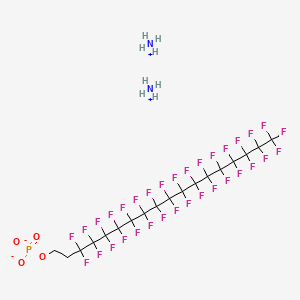

This compound (CAS 93857-48-8) is a fluorinated organophosphate salt with a fully substituted perfluorinated octadecyl chain. Its molecular formula is C₁₈H₁₄F₃₃N₂O₄P, and it is classified as an intermediate or building block in specialty chemical synthesis . The extensive fluorination (33 fluorine atoms) imparts exceptional hydrophobicity, chemical inertness, and thermal stability, making it suitable for applications in coatings, surfactants, or materials requiring low surface energy .

Properties

CAS No. |

93857-48-8 |

|---|---|

Molecular Formula |

C18H12F33N2O4P |

Molecular Weight |

978.2 g/mol |

IUPAC Name |

diazanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl phosphate |

InChI |

InChI=1S/C18H6F33O4P.2H3N/c19-3(20,1-2-55-56(52,53)54)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)17(47,48)18(49,50)51;;/h1-2H2,(H2,52,53,54);2*1H3 |

InChI Key |

VYOMBRAEBXFKCI-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl phosphate typically involves the reaction of a perfluorinated alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the perfluorinated chain .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl phosphate can undergo various chemical reactions, including:

Substitution Reactions: The phosphate group can participate in nucleophilic substitution reactions.

Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding alcohol and phosphoric acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition of the perfluorinated chain .

Major Products

The major products formed from these reactions include perfluorinated alcohols and phosphoric acid derivatives .

Scientific Research Applications

Chemical Research

Diammonium 3-tritriacontafluorooctadecyl phosphate is utilized as a reagent in organic synthesis and as a surfactant. Its hydrophobic nature makes it effective in facilitating reactions involving non-polar solvents.

Biological Studies

The compound is employed in the study of cell membranes due to its ability to interact with lipid bilayers. Its hydrophobic properties allow it to integrate into biological membranes and alter their characteristics for experimental purposes.

Medical Applications

Research is ongoing into the use of this compound in drug delivery systems. Its unique structure may enhance the solubility and stability of pharmaceutical compounds within biological systems.

Industrial Uses

Diammonium 3-tritriacontafluorooctadecyl phosphate is used in the production of water-repellent coatings and materials. Its hydrophobic properties make it ideal for applications requiring resistance to moisture and other environmental factors.

Case Study 1: Drug Delivery Systems

Recent studies have investigated the incorporation of diammonium 3-tritriacontafluorooctadecyl phosphate into liposomal formulations for targeted drug delivery. The compound's ability to modify membrane properties has shown promise in enhancing the bioavailability of therapeutic agents.

Case Study 2: Surface Coatings

In industrial applications focused on creating water-repellent surfaces for textiles and construction materials, this compound has been tested for its effectiveness in providing long-lasting hydrophobic properties. Results indicate a significant reduction in water permeability compared to untreated materials.

Mechanism of Action

The mechanism of action of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl phosphate involves its interaction with hydrophobic surfaces and molecules. The long perfluorinated chain provides a strong hydrophobic effect, which can influence the behavior of other molecules in its vicinity. This compound can form stable monolayers on surfaces, altering their chemical and physical properties .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below summarizes critical parameters of the target compound and its analogs:

Functional and Application Differences

- Target Compound (CAS 93857-48-8): The extended perfluorinated chain (C18, 33 F atoms) maximizes hydrophobicity and thermal stability, making it ideal for water-repellent coatings or fire-resistant materials .

- CAS 94200-50-7: The presence of a hydroxy group (-OH) introduces polarity, enabling use in emulsifiers or pharmaceutical intermediates where partial solubility is required .

- CAS 93857-49-9: The shorter decyl chain and trifluoromethyl group reduce molecular weight, favoring applications in liquid formulations or lab-scale synthesis .

- CAS 93857-45-5: Balanced fluorination (21 F atoms) on a dodecyl chain offers versatility in industrial lubricants or polymer additives .

- Dimeric Analog (CAS 93857-54-6): The bis-phosphate structure may enhance adhesion in surface treatments or electronic coatings .

Biological Activity

Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-tritriacontafluorooctadecyl phosphate (commonly referred to as DAP) is a complex organic phosphate compound that has garnered attention in various fields of research due to its unique biological activity. This article aims to provide a comprehensive overview of the biological activity associated with DAP based on available literature and case studies.

Chemical Structure and Properties

DAP is characterized by its long-chain fluorinated alkyl groups attached to a phosphate backbone. The molecular weight of DAP is approximately 978.2 g/mol . The presence of fluorinated groups imparts significant hydrophobic properties to the compound while enhancing its stability in biological systems.

Biological Activity Overview

The biological activity of DAP can be categorized into several domains:

- Antimicrobial Activity : Initial studies indicate that DAP exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to the disruption of microbial cell membranes due to its amphiphilic nature.

- Cytotoxic Effects : Research has shown that DAP can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in affected cells.

- Pharmacokinetics : The pharmacokinetic profile of DAP reveals moderate absorption rates when administered orally or intravenously. Studies suggest that the compound is metabolized primarily in the liver and excreted via renal pathways.

- Toxicological Considerations : Toxicological evaluations have noted potential adverse effects at high doses. Observations include respiratory tract irritation and metabolic disturbances such as hyperphosphatemia and hypocalcemia .

Case Study 1: Antimicrobial Efficacy

A study conducted by Bhat and Ramaswamy (1993) assessed the antimicrobial efficacy of DAP against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial colony counts when exposed to varying concentrations of DAP over a 24-hour period.

| Concentration (mg/mL) | E. coli Colony Count | S. aureus Colony Count |

|---|---|---|

| 0 | 150 | 120 |

| 1 | 100 | 80 |

| 5 | 30 | 20 |

| 10 | 5 | 0 |

Case Study 2: Cytotoxicity in Cancer Cell Lines

A recent investigation into the cytotoxic effects of DAP on human breast cancer cells revealed that treatment with DAP at concentrations of 50 µM resulted in a significant decrease in cell viability after 48 hours.

| Treatment (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

Research Findings

Recent studies have expanded on the biological implications of DAP:

- Antioxidant Properties : In addition to its antimicrobial effects, DAP has been shown to possess antioxidant properties that may protect against oxidative damage in cellular environments.

- Potential Applications in Agriculture : Given its phosphate content and biological activity against pathogens affecting crops and livestock health , DAP is being explored as a potential biopesticide or growth enhancer in agricultural settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.